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molecular formula C12H16O3S B8510221 Cyclohexyl-hydroxy-thiophen-2-yl-acetic acid

Cyclohexyl-hydroxy-thiophen-2-yl-acetic acid

Cat. No. B8510221
M. Wt: 240.32 g/mol
InChI Key: IJUQDFPFXVMQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084463B2

Procedure details

L-cinchonidine (30.2 g, 0.103 mol) is added to crude cyclohexyl-hydroxy-thiophen-2-yl-acetic acid (49.3 g, 103 mol assuming 50% purity of crude) followed by toluene (2.2 litres) and the mixture is heated to reflux for 70 minutes. The resulting solution is allowed to cool slowly and at 65° C., the solution is seeded. After further cooling to 40° C., the solution is placed in the fridge overnight. The resulting solid is filtered, washed with toluene and dried in vacuo. The recrystallisation process from toluene is repeated for a second time with seeding occurring at 85° C. to afford the titled compound as a salt of L-cinchonidine in 98% enantiomeric excess. The salt is added to a stirred mixture of 1M HCl (40 ml) and diethyl ether (500 ml) and stirring continues until a solution forms. The organic portion is separated, washed with brine (400 ml), dried over MgSO4 and concentrated in vacuo to give the titled compound in 98% enantiomeric excess.
Name
L-cinchonidine
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
49.3 g
Type
reactant
Reaction Step One
Quantity
2.2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C@@H:3]1[C@@H:8]2[CH2:9][C@@H:10]([C@H:11]([OH:22])[C:12]3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[N:15]=[CH:14][CH:13]=3)[N:5]([CH2:6][CH2:7]2)[CH2:4]1.[CH:23]1([C:29]([OH:38])([C:33]2[S:34][CH:35]=[CH:36][CH:37]=2)[C:30]([OH:32])=[O:31])[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1>C1(C)C=CC=CC=1>[CH:23]1([C@@:29]([OH:38])([C:33]2[S:34][CH:35]=[CH:36][CH:37]=2)[C:30]([OH:32])=[O:31])[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1.[CH2:1]=[CH:2][C@@H:3]1[C@@H:8]2[CH2:9][C@@H:10]([C@H:11]([OH:22])[C:12]3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[N:15]=[CH:14][CH:13]=3)[N:5]([CH2:6][CH2:7]2)[CH2:4]1

Inputs

Step One
Name
L-cinchonidine
Quantity
30.2 g
Type
reactant
Smiles
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
Name
Quantity
49.3 g
Type
reactant
Smiles
C1(CCCCC1)C(C(=O)O)(C=1SC=CC1)O
Step Two
Name
Quantity
2.2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 70 minutes
Duration
70 min
TEMPERATURE
Type
TEMPERATURE
Details
After further cooling to 40° C.
CUSTOM
Type
CUSTOM
Details
is placed in the fridge overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
occurring at 85° C.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)[C@](C(=O)O)(C=1SC=CC1)O
Name
Type
product
Smiles
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08084463B2

Procedure details

L-cinchonidine (30.2 g, 0.103 mol) is added to crude cyclohexyl-hydroxy-thiophen-2-yl-acetic acid (49.3 g, 103 mol assuming 50% purity of crude) followed by toluene (2.2 litres) and the mixture is heated to reflux for 70 minutes. The resulting solution is allowed to cool slowly and at 65° C., the solution is seeded. After further cooling to 40° C., the solution is placed in the fridge overnight. The resulting solid is filtered, washed with toluene and dried in vacuo. The recrystallisation process from toluene is repeated for a second time with seeding occurring at 85° C. to afford the titled compound as a salt of L-cinchonidine in 98% enantiomeric excess. The salt is added to a stirred mixture of 1M HCl (40 ml) and diethyl ether (500 ml) and stirring continues until a solution forms. The organic portion is separated, washed with brine (400 ml), dried over MgSO4 and concentrated in vacuo to give the titled compound in 98% enantiomeric excess.
Name
L-cinchonidine
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
49.3 g
Type
reactant
Reaction Step One
Quantity
2.2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C@@H:3]1[C@@H:8]2[CH2:9][C@@H:10]([C@H:11]([OH:22])[C:12]3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[N:15]=[CH:14][CH:13]=3)[N:5]([CH2:6][CH2:7]2)[CH2:4]1.[CH:23]1([C:29]([OH:38])([C:33]2[S:34][CH:35]=[CH:36][CH:37]=2)[C:30]([OH:32])=[O:31])[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1>C1(C)C=CC=CC=1>[CH:23]1([C@@:29]([OH:38])([C:33]2[S:34][CH:35]=[CH:36][CH:37]=2)[C:30]([OH:32])=[O:31])[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1.[CH2:1]=[CH:2][C@@H:3]1[C@@H:8]2[CH2:9][C@@H:10]([C@H:11]([OH:22])[C:12]3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[N:15]=[CH:14][CH:13]=3)[N:5]([CH2:6][CH2:7]2)[CH2:4]1

Inputs

Step One
Name
L-cinchonidine
Quantity
30.2 g
Type
reactant
Smiles
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
Name
Quantity
49.3 g
Type
reactant
Smiles
C1(CCCCC1)C(C(=O)O)(C=1SC=CC1)O
Step Two
Name
Quantity
2.2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 70 minutes
Duration
70 min
TEMPERATURE
Type
TEMPERATURE
Details
After further cooling to 40° C.
CUSTOM
Type
CUSTOM
Details
is placed in the fridge overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
occurring at 85° C.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)[C@](C(=O)O)(C=1SC=CC1)O
Name
Type
product
Smiles
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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